N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 3-methylphenyl group attached to the amide nitrogen and a 1,2-dihydropyridin-2-one moiety substituted with a piperidine sulfonyl group at the 5-position. The piperidine ring (a six-membered heterocycle) contributes to conformational flexibility and may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-6-5-7-16(12-15)20-18(23)14-21-13-17(8-9-19(21)24)27(25,26)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQGJDDIDOWOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Piperidine Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their reported activities:
Key Findings:
Anti-Inflammatory Activity :
- Compound AS111 demonstrates significant anti-inflammatory activity, surpassing diclofenac sodium by 1.28-fold in formalin-induced edema models. This suggests that the 3-methylphenyl acetamide scaffold is pharmacologically relevant, though the dihydropyridinyl-sulfonyl group in the target compound may modulate activity differently compared to AS111’s triazolylthio substituent .
Impact of Heterocyclic Substituents :
- Replacing piperidine with pyrrolidine (5-membered vs. 6-membered ring) alters steric bulk and electron distribution. Piperidine’s larger ring may improve binding to hydrophobic pockets in enzyme active sites (e.g., cyclooxygenase-2), while pyrrolidine’s compact structure could enhance solubility .
Aryl Group Modifications :
- The 4-fluorophenyl analog () highlights the role of halogenation versus alkylation. Fluorine’s electronegativity may improve metabolic stability, whereas the 3-methyl group in the target compound could enhance lipophilicity and membrane permeability .
Biological Target Specificity :
- The benzothiazole analog () exhibits broad-spectrum antimicrobial activity, underscoring how heterocyclic systems dictate target selectivity. The dihydropyridinyl-sulfonyl group in the target compound may favor enzyme inhibition (e.g., COX-2) over direct antimicrobial effects .
Structural and Pharmacokinetic Considerations
- Sulfonyl Group : Present in both the target compound and its analogs, this group is critical for hydrogen bonding with enzyme active sites (e.g., COX-2’s Arg120) .
- Piperidine vs. Pyrrolidine : Piperidine’s larger ring may confer better conformational adaptability for target binding, while pyrrolidine’s rigidity might limit off-target interactions .
- 3-Methylphenyl vs. 4-Fluorophenyl : The methyl group enhances lipophilicity (logP ~2.8 estimated), favoring CNS penetration, whereas fluorine improves oxidative stability and half-life .
Biological Activity
N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound with a complex structure, incorporating a piperidine sulfonyl group and a dihydropyridinone moiety. This compound has garnered interest due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 403.5 g/mol. The unique structural features contribute to its biological activity, particularly its interactions with various biological macromolecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Dihydropyridinone Core : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Piperidine Sulfonyl Group : This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
- Attachment of the Acetamide Group : This can be performed via acylation reactions using acetic anhydride or acetyl chloride.
These synthetic routes are essential for producing the compound with high purity and yield .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation.
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing their activity and potentially offering therapeutic benefits in neurological disorders.
- Signaling Pathways : Involvement in signaling pathways that regulate cellular functions is also noted, suggesting broader implications for cellular health and disease management.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy against several metabolic enzymes:
| Enzyme | Inhibition Constant (K_i) | Potential Applications |
|---|---|---|
| Acetylcholinesterase (AChE) | 24.85 - 132.85 nM | Alzheimer's disease treatment |
| Butyrylcholinesterase (BChE) | 27.17 - 1104.36 nM | Neurological disorders |
| α-Glycosidase | 590.42 - 1104.36 nM | Type 2 diabetes management |
| Human Carbonic Anhydrase I | 483.50 - 1243.04 nM | Glaucoma treatment |
| Human Carbonic Anhydrase II | 508.55 - 1284.36 nM | Various metabolic disorders |
These findings indicate that this compound could serve as a promising candidate for developing therapeutics targeting these conditions .
Comparative Analysis
When compared to other acetamides and sulfonyl-containing compounds, this compound exhibits unique structural features that enhance its biological activity:
| Compound | Key Features |
|---|---|
| N-(3-methylphenyl)-acetamide | Simpler structure, lower biological activity |
| 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin] | Lacks the methyl group on phenyl ring |
The combination of the piperidine sulfonyl group and the dihydropyridinone moiety makes this compound particularly effective in modulating enzyme activity and receptor interactions .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions, piperidine-sulfonyl integration, and absence of tautomeric shifts in the dihydropyridinone ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₉H₂₃N₃O₄S) and detect synthetic byproducts .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereochemical impurities .
How can computational methods guide the optimization of reaction pathways for this compound?
Q. Advanced
- Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to predict favorable pathways for sulfonation or amide coupling .
- Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .
- Machine learning : Train models on existing reaction data (e.g., PubChem datasets) to predict optimal solvents, catalysts, or temperatures for yield improvement .
How can researchers resolve contradictions in reported biological activity data for structural analogs?
Advanced
Methodological steps :
Comparative structural analysis : Map functional group variations (e.g., sulfonyl vs. oxadiazole substituents) against assay outcomes (Table 1) .
Assay standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, incubation time) to isolate confounding variables .
Cross-disciplinary validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies to validate target interactions .
Table 1 : Key structural analogs and reported activities
| Compound | Substituent Variation | Biological Activity | Reference |
|---|---|---|---|
| Analog A | Piperidine-sulfonyl → Oxadiazole | COX-2 inhibition (IC₅₀ = 2 µM) | |
| Analog B | 3-Methylphenyl → Nitrophenyl | Anticancer (GI₅₀ = 5 µM) |
What strategies improve reaction selectivity during the synthesis of complex acetamide derivatives?
Q. Advanced
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for selective cross-coupling without disrupting sulfonyl groups .
- Solvent polarity tuning : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Statistical DoE : Apply fractional factorial designs to identify critical variables (e.g., temperature > pH > solvent) for selectivity .
How can degradation pathways and stability be systematically studied for this compound?
Q. Advanced
- Stress testing : Expose the compound to accelerated conditions (40°C, 75% RH, pH 1–13) and monitor degradation via HPLC-MS .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
- Mechanistic studies : Identify hydrolysis-prone sites (e.g., acetamide bond) via isotopic labeling and LC-MS/MS fragmentation .
What are the challenges in scaling up the synthesis while maintaining yield and purity?
Q. Advanced
- Reactor design : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonation) to improve heat dissipation .
- Purification bottlenecks : Optimize column chromatography (e.g., gradient elution) or switch to recrystallization for large-scale purity .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
